molecular formula C14H13N3O2 B11944963 1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- CAS No. 87359-19-1

1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-

Cat. No.: B11944963
CAS No.: 87359-19-1
M. Wt: 255.27 g/mol
InChI Key: MLWKSUZEVNZYAV-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. This compound is of interest in medicinal chemistry due to the structural similarity of imidazo[4,5-c]pyridine derivatives to purine bases, enabling interactions with biological targets such as kinases or receptors .

Properties

CAS No.

87359-19-1

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C14H13N3O2/c1-18-12-4-3-9(7-13(12)19-2)14-16-10-5-6-15-8-11(10)17-14/h3-8H,1-2H3,(H,16,17)

InChI Key

MLWKSUZEVNZYAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(N2)C=NC=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Zinc triflate (10 mol%) in methanol under reflux for 6–8 hours.

  • Solvent : Methanol, which promotes both solubility and proton transfer during cyclization.

  • Workup : The crude product is isolated via filtration and recrystallized from ethanol, yielding >85% pure compound.

A comparative study of solvents revealed that polar protic solvents (e.g., methanol, ethanol) enhance reaction rates compared to aprotic solvents like dichloromethane or toluene. The use of zinc triflate avoids harsh reagents such as POCl<sub>3</sub> or polyphosphoric acid, reducing environmental and safety concerns.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Imine Formation : Zinc triflate coordinates with the aldehyde’s carbonyl oxygen, increasing its electrophilicity and enabling nucleophilic attack by the primary amine group of 3,4-diaminopyridine.

  • Cyclization : The secondary amine attacks the adjacent carbon, forming the imidazole ring. Aromatization occurs via dehydration, driven by the reflux conditions.

Tandem S<sub>N</sub>Ar–Reduction–Cyclization Strategy

An alternative methodology, adapted from imidazo[4,5-b]pyridine syntheses, involves a one-pot tandem process starting from 2-chloro-3-nitropyridine derivatives. While originally designed for imidazo[4,5-b]pyridines, this approach can be modified for imidazo[4,5-c]pyridines by altering the substitution pattern of the diamine intermediate.

Reaction Steps

  • S<sub>N</sub>Ar Reaction : 2-Chloro-3-nitropyridine reacts with ammonia or amines in H<sub>2</sub>O-IPA (1:1) at 80°C to form 3-amino-2-substituted pyridines.

  • Reduction : Zinc dust and HCl reduce the nitro group to an amine, yielding 3,4-diaminopyridine.

  • Cyclization : The diamine reacts with 3,4-dimethoxybenzaldehyde in H<sub>2</sub>O-IPA at 85°C, forming the imidazo[4,5-c]pyridine core via imine intermediate aromatization.

Advantages and Limitations

  • Yield : >90% for the tandem process, though purification requires column chromatography.

  • Drawbacks : Multi-step synthesis increases complexity, and the use of Zn/HCl generates stoichiometric waste.

Comparative Analysis of Synthetic Routes

Parameter Zinc Triflate Method Tandem S<sub>N</sub>Ar–Cyclization
Reaction Time 6–8 hours12–14 hours
Yield 85–90%90–95%
Catalyst/Toxicity Low (Zn(OTf)<sub>3</sub>)Moderate (Zn/HCl)
Purification RecrystallizationColumn Chromatography
Scalability HighModerate

The zinc triflate method is preferred for its simplicity and greener profile, while the tandem process offers higher yields at the cost of additional steps.

Spectroscopic Characterization

  • <sup>1</sup>H NMR : The aromatic region displays distinct signals for the imidazole proton (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–3.9 ppm).

  • <sup>13</sup>C NMR : Peaks at δ 150–155 ppm confirm the imidazole carbons, while δ 55–56 ppm corresponds to methoxy carbons.

  • HRMS : Molecular ion peak at m/z 297.1112 (C<sub>16</sub>H<sub>15</sub>N<sub>3</sub>O<sub>2</sub><sup>+</sup>) .

Chemical Reactions Analysis

Alkylation and Acylation

  • N-Alkylation : Reacting with alkyl halides (e.g., benzyl chloride) in DMF with K₂CO₃ .

  • Vilsmeier-Haack formylation : Introduces aldehyde groups at position 3 using POCl₃/DMF .

Halogenation

  • Bromination using NBS (N-bromosuccinimide) or Br₂ in acetic acid .

Example Data Table

Reaction TypeReagents/ConditionsYieldSource
Suzuki CouplingPd(OAc)₂, XantPhos, DMF/H₂O, 100°C85%
N-AlkylationBenzyl chloride, K₂CO₃, DMF, 80°C75%
Vilsmeier FormylationPOCl₃, DMF, CHCl₃, 60°C63%

Key Research Findings

  • Biological Activity : Derivatives with 3,4-dimethoxyphenyl groups show moderate kinase inhibition (e.g., GRK5 modulation) .

  • Antiviral Potential : Brominated analogues exhibit weak anti-influenza activity (EC₅₀: 3–5 μM) .

  • Stereoelectronic Effects : Methoxy groups enhance π-stacking interactions in ligand-receptor binding .

Challenges and Optimizations

  • Regioselectivity : Use of XantPhos or BINAP ligands improves selectivity in cross-coupling .

  • Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography .

Structural Confirmation

  • NMR Analysis : Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and imidazole protons (δ 7.5–8.5 ppm) .

  • Mass Spectrometry : Molecular ion peaks align with calculated m/z values (e.g., [M+H]⁺ = 341.20 for C₁₉H₁₇N₃O₂) .

This synthesis and functionalization framework provides a roadmap for leveraging 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine in medicinal chemistry and materials science. Further studies should explore asymmetric catalysis and green chemistry approaches.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Imidazo[4,5-c]pyridine derivatives have been extensively studied for their biological activities, particularly as kinase inhibitors. These compounds are of significant interest due to their potential in treating various cancers and other diseases.

Src Family Kinase Inhibitors

A notable application of 1H-Imidazo[4,5-c]pyridine derivatives is their role as Src family kinase inhibitors. Recent studies have identified several derivatives that exhibit potent inhibitory effects against Src kinases, which are crucial in the progression of glioblastoma multiforme (GBM) and other cancers. For instance:

  • Compound 1s demonstrated effective activity against multiple GBM cell lines (U87, U251, T98G) comparable to established inhibitors like PP2. Molecular dynamics simulations indicated favorable binding interactions within the ATP binding site of the kinases, suggesting a promising therapeutic profile for GBM treatment .

Antiproliferative Activity

The antiproliferative properties of these compounds have been evaluated against various cancer cell lines. The findings suggest that certain derivatives not only inhibit kinase activity but also reduce cell viability in a dose-dependent manner. This dual action enhances their potential as anticancer agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1H-Imidazo[4,5-c]pyridine derivatives. The presence of specific substituents on the phenyl ring significantly influences biological activity. For example:

  • The introduction of methoxy groups at the 3 and 4 positions enhances solubility and bioavailability while maintaining or improving kinase inhibition potency .

Case Study 1: Glioblastoma Multiforme Treatment

A series of imidazo[4,5-c]pyridine derivatives were synthesized and tested for their ability to inhibit Src kinases in GBM models. The study highlighted that compounds with specific substitutions showed enhanced selectivity and reduced off-target effects .

CompoundIC50 (µM)Cell Line TestedComments
Compound 1d0.5U87Effective against GBM
Compound 1s0.3U251Comparable to PP2
Compound 1e0.7T98GModerate activity

Case Study 2: Kinase Binding Affinity

Molecular docking studies revealed that the binding affinity of these compounds correlates with their structural features. Compounds with larger or more polar substituents exhibited stronger interactions with the kinase active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- and related imidazo-pyridine/benzimidazole derivatives:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- Not explicitly provided C₁₄H₁₃N₃O₂ 3,4-dimethoxyphenyl at 2-position ~263.28 (estimated) Higher polarity due to methoxy groups; potential for hydrogen bonding .
1H-Imidazo[4,5-c]pyridine, 1,4-dimethyl-2-phenyl- 89734-75-8 C₁₄H₁₃N₃ Methyl at 1,4-positions; phenyl at 2 223.27 Lower polarity (XLogP3: 2.5); reduced hydrogen-bonding capacity .
1H-Imidazo[4,5-c]pyridine, 2-(2,5-dimethoxyphenyl) Not provided C₁₄H₁₃N₃O₂ 2,5-dimethoxyphenyl at 2-position ~263.28 (estimated) Altered electronic effects due to para-methoxy orientation; possible isomerism .
3-Methyl-2-(4-pyridinyl)-3H-imidazo[4,5-c]pyridine 84360-85-0 C₁₂H₁₀N₄ Pyridinyl at 2-position; methyl at 3 210.24 Enhanced basicity from pyridinyl group; potential for π-π stacking interactions .
2-(2-Methoxyphenyl)-1H-benzimidazole Not provided C₁₄H₁₂N₂O 2-methoxyphenyl at 2-position 224.26 Broader aromatic system (benzimidazole); distinct solubility profile .

Structural and Functional Insights:

  • Substituent Position : The 3,4-dimethoxyphenyl group in the target compound provides ortho-methoxy substitution, which may enhance steric hindrance compared to para-substituted analogs like 2-(2,5-dimethoxyphenyl) derivatives .
  • Synthetic Routes: While 1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- is synthesized via cyclization methods , analogs such as 16g (1-(4-Methoxyphenyl)-3-methyl-8-(pyridin-4-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one) employ Suzuki-Miyaura cross-coupling with boronic acid pinacol esters, yielding 32% after chromatography .
  • Biological Relevance : Methoxy groups in the 3,4-position are associated with improved blood-brain barrier penetration in CNS-targeting drugs, contrasting with pyridinyl-substituted derivatives (e.g., 84360-85-0), which may favor peripheral target engagement .

Physicochemical Properties:

  • Polarity : The 3,4-dimethoxyphenyl substituent increases hydrophilicity compared to methyl- or phenyl-substituted analogs, as evidenced by higher topological polar surface area (TPSA).
  • LogP: Estimated XLogP3 values for dimethoxy-substituted compounds (~1.5–2.0) are lower than those of non-polar derivatives (e.g., 89734-75-8, XLogP3: 2.5), suggesting improved aqueous solubility .

Biological Activity

1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C14H13N3O2
  • Molecular Weight : 255.271 g/mol
  • CAS Number : 87359-19-1

Biological Activity Overview

The biological activity of imidazo[4,5-c]pyridine derivatives has been extensively studied. These compounds have shown a wide range of pharmacological effects, including:

  • Anticancer Activity : Several studies report that imidazo[4,5-c]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities.
  • Antiviral Effects : Certain compounds in this class have shown promise as antiviral agents.

Case Studies and Findings

Research indicates that imidazo[4,5-c]pyridine derivatives can inhibit the growth of cancer cells through various mechanisms. For instance:

  • In Vitro Studies : A study evaluated the antiproliferative activity of several imidazo[4,5-b]pyridine derivatives against human cancer cell lines such as HeLa and SW620. Compounds showed IC50 values ranging from sub-micromolar to several micromolar concentrations, indicating potent activity against these cell lines .
CompoundCell LineIC50 (μM)
Compound AHeLa1.8
Compound BSW6203.2
Compound CNCI-H4600.7
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Imidazo[4,5-c]pyridine derivatives have also been tested for their antimicrobial properties:

  • Bacterial Inhibition : Some compounds exhibited moderate activity against E. coli and other pathogens with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μM .
CompoundTarget MicroorganismMIC (μM)
Compound DE. coli32
Compound EStaphylococcus aureus64

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazo[4,5-c]pyridine scaffold can significantly influence biological activity:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances anticancer activity compared to unsubstituted derivatives. For example, the compound with a dimethoxyphenyl group showed increased potency against multiple cancer cell lines compared to its bromo-substituted counterparts .

Q & A

Q. What in vivo models validate its efficacy and pharmacokinetic profile?

  • Methodological Answer :
  • NSG mouse model : Dose at 10 mg/kg (IV) achieves plasma Cmax = 1.2 µg/mL (t₁/₂ = 4.3 h).
  • Tumor xenografts : 40% reduction in tumor volume after 21 days (vs. control).
  • Metabolite profiling : LC-HRMS identifies hydroxylated metabolites in liver microsomes .

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